molecular formula C7H6ClNO2 B14022651 3-Chloro-4-methylpicolinic acid

3-Chloro-4-methylpicolinic acid

Cat. No.: B14022651
M. Wt: 171.58 g/mol
InChI Key: DDRUIOHJHWPOII-UHFFFAOYSA-N
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Description

3-Chloro-4-methylpicolinic acid: is a chemical compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and a methyl group at the fourth position on the pyridine ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methylpicolinic acid typically involves the chlorination of 4-methylpicolinic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is purified through crystallization or chromatography techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methylpicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylpicolinic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, it can interact with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-methylpicolinic acid is unique due to the presence of both chlorine and methyl substituents, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for specific interactions with molecular targets, making it valuable in research and industrial applications .

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

3-chloro-4-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H6ClNO2/c1-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

DDRUIOHJHWPOII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)O)Cl

Origin of Product

United States

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